3,5-bis(cyanoamino)benzoic Acid
Description
3,5-Bis(cyanoamino)benzoic acid is a benzoic acid derivative featuring cyanoamino (-NH-CN) substituents at the 3 and 5 positions of the aromatic ring. The cyanoamino group is electron-withdrawing, which would enhance the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid. This compound is hypothesized to have applications in coordination chemistry, pharmaceuticals, or materials science, though further experimental validation is required.
Properties
CAS No. |
183430-49-1 |
|---|---|
Molecular Formula |
C9H6N4O2 |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
3,5-bis(cyanoamino)benzoic acid |
InChI |
InChI=1S/C9H6N4O2/c10-4-12-7-1-6(9(14)15)2-8(3-7)13-5-11/h1-3,12-13H,(H,14,15) |
InChI Key |
SVPVVJCSELVSTL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1NC#N)NC#N)C(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1NC#N)NC#N)C(=O)O |
Synonyms |
Benzoic acid, 3,5-bis(cyanoamino)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key derivatives of 3,5-disubstituted benzoic acids, highlighting substituent effects on properties and applications:
Physicochemical Properties
- Acidity : Electron-withdrawing groups (e.g., -CF₃, -NH-CN) lower the pKa of benzoic acid. For example, 3,5-bis(trifluoromethyl)benzoic acid has a pKa ~1.5, significantly lower than unsubstituted benzoic acid (pKa ~4.2) .
- Thermal Stability: Bulky substituents (e.g., -O-C₆H₄-NH₂) enhance thermal stability, as seen in polyimide films derived from 3,5-bis(aminophenoxy)benzoic acid (decomposition >300°C) .
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